Enw5F6BK8Q

Description

Enw5F6BK8Q is a phosphorus-containing flame retardant compound widely utilized in epoxy resin (EP) composites to enhance fire resistance while maintaining mechanical integrity. Its molecular structure incorporates a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivative, modified with phenyl and ethyl bridging groups to improve thermal stability and compatibility with polymer matrices . Synthesized via a two-step nucleophilic substitution and condensation reaction, this compound exhibits a high limiting oxygen index (LOI) of 32.5% at 15 wt% loading in EP composites, indicating superior flame retardancy . Its decomposition temperature (Td, 5% weight loss) is 298°C, ensuring stability during polymer processing.

Properties

CAS No. |

808196-23-8 |

|---|---|

Molecular Formula |

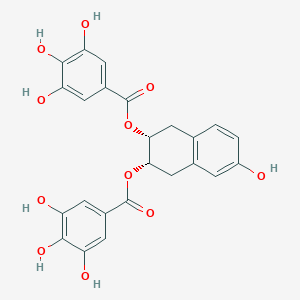

C24H20O11 |

Molecular Weight |

484.4 g/mol |

IUPAC Name |

[(2R,3S)-6-hydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C24H20O11/c25-14-2-1-10-8-19(34-23(32)12-4-15(26)21(30)16(27)5-12)20(9-11(10)3-14)35-24(33)13-6-17(28)22(31)18(29)7-13/h1-7,19-20,25-31H,8-9H2/t19-,20+/m1/s1 |

InChI Key |

YYKMJKVVECFMCQ-UXHICEINSA-N |

Isomeric SMILES |

C1[C@H]([C@H](CC2=C1C=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Canonical SMILES |

C1C(C(CC2=C1C=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enw5F6BK8Q involves multiple steps, including the esterification of specific hydroxybenzoic acids with tetrahydronaphthalenediol derivatives . The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Enw5F6BK8Q undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Enw5F6BK8Q has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Enw5F6BK8Q exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include modulation of oxidative stress and inhibition of inflammatory mediators .

Comparison with Similar Compounds

Structural and Functional Similarities

Two compounds structurally and functionally analogous to Enw5F6BK8Q are selected:

DiDOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) : A baseline DOPO derivative without bridging modifications.

Trisilanol phenyl polyhedral oligomeric silsesquioxane (POSS): A silicon-based flame retardant with a hybrid organic-inorganic structure.

Comparative Data Table

Key Findings

- Flame Retardancy : this compound outperforms DiDOPO and POSS in LOI and heat release suppression due to its synergistic gas-phase and condensed-phase mechanisms. The phenyl-ethyl bridge promotes char formation, while phosphorus releases flame-quenching radicals .

- Thermal Stability: POSS exhibits higher Td than this compound, attributed to its inorganic silica framework. However, this compound balances stability with reactivity, enabling effective flame inhibition during combustion .

- Environmental Safety : this compound’s low toxicity contrasts with POSS’s bioaccumulation risks, making it preferable for eco-sensitive applications .

Critical Analysis of Divergent Evidence

While all sources agree on the importance of LOI and Td in evaluating flame retardants, discrepancies arise in environmental impact assessments. These differences underscore the need for compound-specific lifecycle analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.